GID1 Receptor Binding Affinity
In competitive binding assays against the rice gibberellin receptor GID1, GA1 demonstrates an IC50 of 4×10⁻⁶ mol/L. This places it approximately 20-fold less potent than GA4 (IC50 = 2×10⁻⁷ mol/L), but equipotent to GA3 (IC50 = 4×10⁻⁶ mol/L) in this specific in vitro system [1]. This contradicts the in vivo hierarchy often observed where GA3 is more active, suggesting that factors beyond primary receptor affinity, such as metabolic stability or transport, critically modulate GA1's functional efficacy relative to GA3 [1].
GA4 IC50 2×10⁻⁷ M (20× higher affinity)
GA3 IC50 4×10⁻⁶ M (equipotent)
GA7 IC50 5×10⁻⁸ M (80× higher affinity)
| Evidence Dimension | GID1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4×10⁻⁶ mol/L |
| Comparator Or Baseline | GA4: 2×10⁻⁷ mol/L; GA3: 4×10⁻⁶ mol/L; GA7: 5×10⁻⁸ mol/L |
| Quantified Difference | GA4 is 20× more potent than GA1; GA3 is equipotent; GA7 is 80× more potent than GA1 |
| Conditions | In vitro competitive binding assay using rice GID1 receptor |
Why This Matters
This data demonstrates that for in vitro studies focused on receptor-ligand interactions, GA4 and GA7 are significantly more potent, whereas GA1 and GA3 exhibit comparable, lower affinity—a critical consideration when designing assays to probe GID1-DELLA signaling cascades.
- [1] 中国农业大学. (2013). 赤霉素及其功能类似物与赤霉素受体的研究进展. 农药学学报, 15(6), 601-608. (Data compiled from reference [12] within review). View Source
